5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine
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Overview
Description
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a heterocyclic compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by a quinoxaline ring system that is partially saturated, with a methyl group at the 5-position and an amine group at the 6-position. Tetrahydroquinoxalines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by reduction. One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: Lacks the methyl and amine groups, making it less biologically active.
5-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but different ring system, leading to distinct biological activities.
6-Aminoquinoxaline: Lacks the tetrahydro structure, resulting in different chemical reactivity and applications.
Uniqueness
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both the methyl and amine groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine |
InChI |
InChI=1S/C9H13N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3,11-12H,4-5,10H2,1H3 |
InChI Key |
WIFGOXIWLLJCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCN2)N |
Origin of Product |
United States |
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